N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
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Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, anti-inflammatory effects, and its potential as an inhibitor of key enzymes.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring, a thiophene ring, and a benzoxazole moiety. The molecular formula is C14H12N2O3S, with a molecular weight of 288.32 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C14H12N2O3S |
Molecular Weight | 288.32 g/mol |
LogP | 2.2578 |
Polar Surface Area | 52.097 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . Research indicates that it exhibits minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria .
Case Study: DNA Gyrase B Inhibition
One notable mechanism of action involves the inhibition of E. coli DNA gyrase B , an essential enzyme for bacterial DNA replication. The compound demonstrated an IC50 value of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This suggests potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The compound also exhibits significant antioxidant properties . In DPPH scavenging assays, it demonstrated radical scavenging percentages between 84.16% and 90.52% , indicating its capacity to neutralize free radicals effectively . This property is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that the compound possesses anti-inflammatory activity , with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that it may help in managing inflammatory conditions by stabilizing cell membranes against lysis.
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound has moderate toxicity levels, with CC50 values exceeding 100 µM in various cell lines . This indicates a favorable safety profile for further development in therapeutic applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-18(12-21-14-5-1-2-6-16(14)25-19(21)23)20-11-13(15-7-3-9-24-15)17-8-4-10-26-17/h1-10,13H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZUIQXOMKXLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.